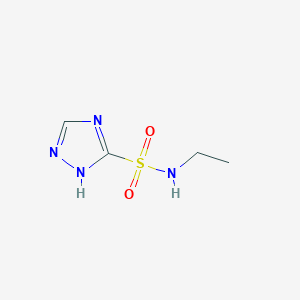
3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride is an organofluorine compound that features a chlorosulfonyl group and two fluorine atoms attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride typically involves the chlorosulfonation of 2,6-difluorophenol. The reaction is carried out by treating 2,6-difluorophenol with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
C6H3F2OH+ClSO3H→C6H2ClF2SO2OH+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters, such as temperature and concentration, are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative.
Aplicaciones Científicas De Investigación
3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used to modify biomolecules, potentially altering their properties and functions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride involves its reactivity with nucleophiles The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack
Comparación Con Compuestos Similares
Similar Compounds
2,6-Difluorophenol: Lacks the chlorosulfonyl group but shares the difluorophenol core structure.
4-Chlorosulfonylphenol: Contains the chlorosulfonyl group but lacks the fluorine atoms.
Uniqueness
3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride is unique due to the presence of both the chlorosulfonyl group and the fluorine atoms. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications.
Propiedades
Fórmula molecular |
C6H3ClF2O3S |
|---|---|
Peso molecular |
228.60 g/mol |
Nombre IUPAC |
3,5-difluoro-4-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3ClF2O3S/c7-13(11,12)3-1-4(8)6(10)5(9)2-3/h1-2,10H |
Clave InChI |
CSEYMTPYXQWIDS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)O)F)S(=O)(=O)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8696912.png)
![2-(2-Oxocyclohexyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one](/img/structure/B8696919.png)
